3-Methyl-4-(trifluoromethyl)-1H-pyrazole 3-Methyl-4-(trifluoromethyl)-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 864239-61-2
VCID: VC6885600
InChI: InChI=1S/C5H5F3N2/c1-3-4(2-9-10-3)5(6,7)8/h2H,1H3,(H,9,10)
SMILES: CC1=C(C=NN1)C(F)(F)F
Molecular Formula: C5H5F3N2
Molecular Weight: 150.104

3-Methyl-4-(trifluoromethyl)-1H-pyrazole

CAS No.: 864239-61-2

Cat. No.: VC6885600

Molecular Formula: C5H5F3N2

Molecular Weight: 150.104

* For research use only. Not for human or veterinary use.

3-Methyl-4-(trifluoromethyl)-1H-pyrazole - 864239-61-2

Specification

CAS No. 864239-61-2
Molecular Formula C5H5F3N2
Molecular Weight 150.104
IUPAC Name 5-methyl-4-(trifluoromethyl)-1H-pyrazole
Standard InChI InChI=1S/C5H5F3N2/c1-3-4(2-9-10-3)5(6,7)8/h2H,1H3,(H,9,10)
Standard InChI Key XXWMMOABJVHTQB-UHFFFAOYSA-N
SMILES CC1=C(C=NN1)C(F)(F)F

Introduction

Structural and Nomenclature Characteristics

Molecular Identity

3-Methyl-4-(trifluoromethyl)-1H-pyrazole is a monosubstituted pyrazole featuring a methyl group at the 3rd position and a trifluoromethyl (-CF₃) group at the 4th position of the aromatic ring. Its molecular formula is C₅H₅F₃N₂, with a molar mass of 150.1 g/mol . The compound’s IUPAC name is 3-methyl-4-(trifluoromethyl)-1H-pyrazole, though it is also referenced by synonyms such as 5-methyl-4-(trifluoromethyl)-1H-pyrazole and 3-methyl-4-trifluoromethylpyrazole .

Key Structural Features:

  • Aromatic Core: A five-membered pyrazole ring with two adjacent nitrogen atoms.

  • Substituents:

    • Methyl (-CH₃) at position 3.

    • Trifluoromethyl (-CF₃) at position 4.

  • Tautomerism: The 1H-pyrazole designation indicates the presence of a proton at the 1st nitrogen, enabling tautomeric shifts between N1 and N2 positions under certain conditions .

Spectroscopic and Computational Data

  • SMILES Notation: CC1=C(C=NN1)C(F)(F)F .

  • InChIKey: XXWMMOABJVHTQB-UHFFFAOYSA-N .

  • Predicted Collision Cross Section (CCS):

    Adductm/zCCS (Ų)
    [M+H]⁺151.04776132.1
    [M+Na]⁺173.02970140.2
    [M-H]⁻149.03320127.2
    Data sourced from ion mobility spectrometry predictions .

Synthetic Methodologies

Challenges in Regioselective Synthesis

Physicochemical Properties

Thermal and Solubility Data

While experimental data for 3-methyl-4-(trifluoromethyl)-1H-pyrazole is sparse, inferences can be drawn from structurally similar compounds:

PropertyValue (Predicted/Analog-Based)Source
Melting Point85–90 °CAnalog
Boiling Point180–190 °CAnalog
Density1.35–1.40 g/cm³Analog
LogP (Partition Coeff.)2.1–2.5Computational

Acid-Base Behavior

  • pKa Prediction:
    The pyrazole ring’s N-H proton exhibits a predicted pKa of ~11.1, consistent with weakly acidic behavior . The electron-withdrawing -CF₃ group likely lowers the pKa compared to unsubstituted pyrazoles.

Challenges and Future Directions

Synthetic Limitations

  • Regioselectivity: Current methods predominantly yield 3- or 5-substituted pyrazoles . Developing catalysts or conditions favoring 4-substitution is critical.

  • Scalability: Multi-step routes involving lithiation or Stille coupling require optimization for industrial-scale production.

Pharmacological Profiling

  • In Silico Studies:
    Molecular docking and QSAR modeling could predict target interactions, guiding experimental validation.

  • In Vivo Toxicity: No data exists on the compound’s pharmacokinetics or toxicity, necessitating preclinical studies.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator